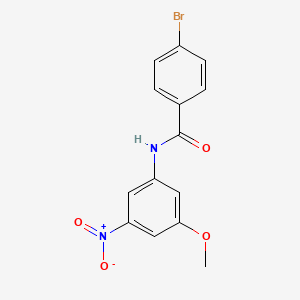![molecular formula C20H32N2O2 B6023199 2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6023199.png)
2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol, also known as ABT-436, is a compound that has been developed as a potential treatment for alcohol use disorder (AUD).
Mecanismo De Acción
2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol acts as a selective antagonist of the neuropeptide Y (NPY) Y1 receptor, which is involved in regulating stress responses and reward pathways in the brain. By blocking the Y1 receptor, this compound reduces the release of the stress hormone corticotropin-releasing factor (CRF) and decreases the activation of the brain's reward system in response to alcohol.
Biochemical and Physiological Effects:
This compound has been shown to reduce alcohol consumption and craving in both animal models and human clinical trials. The compound also appears to have minimal side effects and is well-tolerated in humans. This compound has been found to have no effect on blood alcohol levels or on the subjective effects of alcohol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol in lab experiments is that the compound has been extensively studied and its mechanism of action is well-understood. However, one limitation is that the compound has only been tested in the context of AUD and its potential use in treating other addictive disorders is still being investigated.
Direcciones Futuras
There are several future directions for research on 2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol. One area of interest is the potential use of the compound in combination with other medications or behavioral therapies for treating AUD. Another direction is the investigation of this compound's potential use in treating other addictive disorders, such as nicotine and cocaine addiction. Additionally, further research is needed to determine the long-term safety and efficacy of this compound.
Métodos De Síntesis
The synthesis of 2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol involves several steps, including the coupling of cyclopentylmagnesium bromide with 2-ethoxybenzaldehyde, followed by the addition of piperazine and reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-[1-cyclopentyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol has been studied extensively in preclinical and clinical trials for its potential use in treating AUD. The compound has been shown to reduce alcohol consumption in animal models and in human clinical trials. This compound has also been investigated for its potential use in treating other addictive disorders, such as nicotine and cocaine addiction.
Propiedades
IUPAC Name |
2-[1-cyclopentyl-4-[(2-ethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-2-24-20-10-6-3-7-17(20)15-21-12-13-22(18-8-4-5-9-18)19(16-21)11-14-23/h3,6-7,10,18-19,23H,2,4-5,8-9,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMSFDIGKCGDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(C(C2)CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6023118.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6023129.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6023132.png)
![ethyl 1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6023136.png)
![propyl 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B6023160.png)

![4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one](/img/structure/B6023170.png)
![N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B6023176.png)
![4-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023194.png)
![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6023198.png)
![N-[2-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide](/img/structure/B6023207.png)
![5-{[5-(diethylamino)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6023208.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6023212.png)
![5-chloro-2-hydroxy-3-methoxybenzaldehyde [4-[(3-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6023218.png)